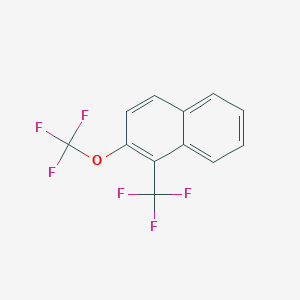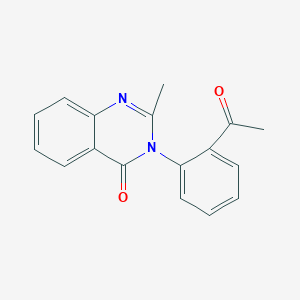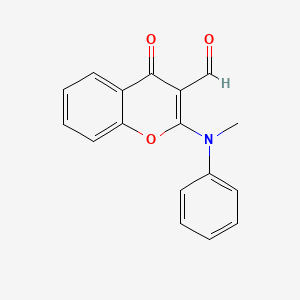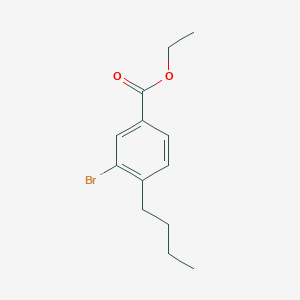
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, making it a unique and valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors and greener chemical processes to minimize environmental impact .
Chemical Reactions Analysis
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines or thiols.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its potential as a pharmacophore.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties
Mechanism of Action
The mechanism of action of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(8-Bromoquinolin-4-yl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Chloroquinolin-4-yl)ethanone: Lacks the bromine atom, which may influence its chemical properties and applications.
1-(8-Bromo-2-methylquinolin-4-yl)ethanone: Contains a methyl group instead of chlorine, altering its steric and electronic properties.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(8-bromo-2-chloroquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-10(13)14-11-7(8)3-2-4-9(11)12/h2-5H,1H3 |
InChI Key |
BIJIXYWJOMATKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


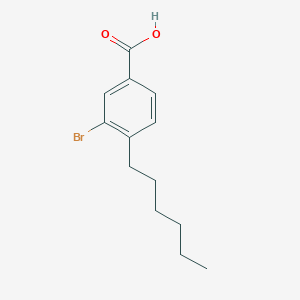
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)

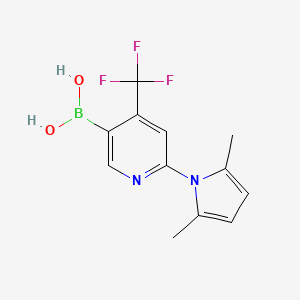
![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
